N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Pyrimidinylamino Group: The pyrimidinylamino group can be synthesized through nucleophilic substitution reactions involving pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Substitution: The chloro group on the indole ring can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrimidinylamino derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is unique due to the presence of both the chloro-substituted indole and the pyrimidinylamino groups, which confer distinct chemical and biological properties . This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C18H20ClN5O |
---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C18H20ClN5O/c19-14-4-5-16-15(11-14)13(12-24-16)6-10-20-17(25)3-1-7-21-18-22-8-2-9-23-18/h2,4-5,8-9,11-12,24H,1,3,6-7,10H2,(H,20,25)(H,21,22,23) |
InChI Key |
CXIBVJQEBYVMIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCCCC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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